(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as 4-Bromo-4'-methoxychalcone, is a chemical compound that belongs to the chalcone family. It is a yellow crystalline solid that is widely used in scientific research due to its various applications.
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the inflammatory response. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in lab experiments include its ease of synthesis, high yield, and low cost. It is also a stable compound that can be stored for long periods of time. However, the limitations of using (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in lab experiments include its low solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the research of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. One direction is the study of its potential anti-inflammatory properties and its mechanism of action. Another direction is the study of its potential anti-cancer properties and its mechanism of action. Additionally, further research can be done on the synthesis of other compounds using (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one as a starting material.
Synthesis Methods
The synthesis of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is achieved through the Claisen-Schmidt condensation reaction. This reaction involves the reaction of 4-bromobenzaldehyde and 4-methoxyacetophenone in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which is then isolated and purified through recrystallization.
Scientific Research Applications
(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has various scientific research applications. It is used as a starting material for the synthesis of various other compounds such as flavonoids and chalcones. It is also used in the synthesis of other organic compounds such as pyrazoles, pyrimidines, and isoxazoles. Additionally, (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECEXAWFUIWJG-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
51863-81-1 | |
Record name | NSC83480 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-BROMO-4-METHOXYCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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